沙布托克拉克斯

描述

沙布托拉克斯,也被称为 BI-97C1,是一种有效的 B 细胞淋巴瘤 2 (BCL-2) 蛋白家族抑制剂。这些蛋白在调节细胞凋亡(程序性细胞死亡的过程)中起着至关重要的作用。 沙布托拉克斯通过靶向 BCL-2 家族中的多种抗凋亡蛋白,包括 BCL-2、BCL-xL、MCL-1 和 BFL-1,在克服各种癌症类型的耐药性方面显示出前景 .

科学研究应用

沙布托拉克斯具有广泛的科学研究应用,包括:

癌症研究: 沙布托拉克斯对各种癌细胞系(包括乳腺癌、前列腺癌和肺癌)表现出显著的细胞毒活性。 .

作用机制

沙布托拉克斯通过模拟 BH3 仅蛋白发挥作用,BH3 仅蛋白是 BCL-2 家族蛋白的天然拮抗剂。通过与抗凋亡 BCL-2 家族蛋白的疏水沟结合,沙布托拉克斯置换了促凋亡蛋白(如 BAX 和 BAK)。这种置换触发了 caspase 的激活,导致细胞凋亡。 沙布托拉克斯还调节各种凋亡相关蛋白的表达,包括 Bax、Bim、PUMA 和 survivin .

类似化合物:

脱氧棉酚: 棉酚的衍生物,脱氧棉酚是沙布托拉克斯的前体,也靶向 BCL-2 家族蛋白。

ABT-737: 作为 BCL-2 和 BCL-xL 的有效抑制剂,ABT-737 用于癌症研究,但不靶向 MCL-1。

纳武托拉克斯: 与 ABT-737 类似,纳武托拉克斯靶向 BCL-2 和 BCL-xL,但对 MCL-1 的活性有限.

沙布托拉克斯的独特性: 沙布托拉克斯的独特性在于它能够靶向 BCL-2 家族中的多种抗凋亡蛋白,包括 BCL-2、BCL-xL、MCL-1 和 BFL-1。 这种广谱活性使其在克服各种癌症类型的耐药性方面特别有效 .

生化分析

Biochemical Properties

Sabutoclax interacts with several enzymes and proteins, particularly the Bcl-2 family proteins Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 . It has a high binding affinity to Bcl-xL, with a Kd value of 0.11μM . The nature of these interactions is inhibitory, with Sabutoclax effectively blocking the anti-apoptotic functions of these proteins .

Cellular Effects

Sabutoclax has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of BP3 B cell lymphoma cells, as well as PC3 prostate and H460 lung cancer cells . Sabutoclax influences cell function by inducing apoptosis, particularly in cancer cells . It also impacts cell signaling pathways, specifically the PI3K/Akt pathway .

Molecular Mechanism

Sabutoclax exerts its effects at the molecular level primarily through its inhibitory interactions with the Bcl-2 family proteins . By blocking these proteins, Sabutoclax disrupts their anti-apoptotic functions, leading to induced apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sabutoclax have been observed to change over time. It has been shown to reduce tumor size significantly in mice bearing M2182 cancer xenografts

Dosage Effects in Animal Models

The effects of Sabutoclax vary with different dosages in animal models. At a dose of 5 mg/kg, Sabutoclax induced near-complete tumor growth suppression . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.

Metabolic Pathways

It is known to interact with the PI3K/Akt signaling pathway .

Transport and Distribution

The transport and distribution of Sabutoclax within cells and tissues are not fully documented. It is known to be delivered by intravenous injection in animal models .

Subcellular Localization

The subcellular localization of Sabutoclax and its effects on activity or function are not fully documented. It is known to induce apoptosis, suggesting it interacts with components of the apoptotic pathway within the cell .

准备方法

合成路线和反应条件: 沙布托拉克斯是通过一系列化学反应合成的,涉及对脱氧棉酚的衍生化。合成通常包括以下步骤:

核心结构的形成: 沙布托拉克斯的核心结构是通过一系列缩合反应形成的。

功能化: 然后用各种取代基对核心结构进行功能化,以增强其对 BCL-2 家族蛋白的结合亲和力和选择性。

工业生产方法: 沙布托拉克斯的工业生产涉及扩大上述合成路线的规模。该工艺经过优化,以确保高产率和纯度,同时保持成本效益。 该化合物通常以粉末形式供应,并储存在 -20°C 下以保持其稳定性 .

化学反应分析

反应类型: 沙布托拉克斯会经历各种化学反应,包括:

氧化: 沙布托拉克斯可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变沙布托拉克斯上的官能团,从而改变其活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷烃和卤代芳烃等试剂.

形成的主要产物: 这些反应形成的主要产物包括具有修饰官能团的沙布托拉克斯的各种衍生物。 这些衍生物可能对 BCL-2 家族蛋白具有不同的结合亲和力和选择性 .

相似化合物的比较

Apogossypolone: A derivative of gossypol, apogossypolone is the precursor to sabutoclax and also targets BCL-2 family proteins.

ABT-737: A potent inhibitor of BCL-2 and BCL-xL, ABT-737 is used in cancer research but does not target MCL-1.

Navitoclax: Similar to ABT-737, navitoclax targets BCL-2 and BCL-xL but has limited activity against MCL-1.

Uniqueness of Sabutoclax: Sabutoclax is unique in its ability to target multiple anti-apoptotic proteins within the BCL-2 family, including BCL-2, BCL-xL, MCL-1, and BFL-1. This broad-spectrum activity makes it particularly effective in overcoming drug resistance in various cancer types .

生物活性

Sabutoclax, also known as BI-97C1, is a derivative of Gossypol and functions primarily as a pan-Bcl-2 family antagonist. Its biological activity has been extensively studied in various cancer models, revealing its potential as a therapeutic agent against multiple malignancies, particularly those resistant to conventional therapies. This article summarizes the findings related to the biological activity of Sabutoclax, including its mechanisms of action, efficacy in different cancer types, and relevant case studies.

Sabutoclax targets members of the Bcl-2 family, particularly Mcl-1, which is often overexpressed in various cancers and associated with resistance to apoptosis. By inhibiting Mcl-1, Sabutoclax promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways. The compound exhibits a unique ability to sensitize resistant cancer cells to chemotherapy agents such as docetaxel and dasatinib.

Key Mechanisms:

- Inhibition of Anti-apoptotic Proteins : Sabutoclax effectively inhibits Mcl-1, leading to the induction of apoptosis in cancer cells that overexpress this protein .

- Synergistic Effects : It enhances the cytotoxic effects of other chemotherapeutics by restoring apoptotic signaling pathways .

- Impact on Tumor Microenvironment : Sabutoclax has been shown to downregulate key signaling pathways involved in tumor progression and metastasis, such as HGF/c-Met signaling in prostate cancer models .

Efficacy in Cancer Models

Sabutoclax has demonstrated potent anti-tumor activity across a range of preclinical models. Below are some notable findings from various studies:

Prostate Cancer

A study using Tgfbr2 ColTKO mice demonstrated that Sabutoclax effectively inhibited tumor growth at both primary and metastatic sites. The compound was shown to restore sensitivity to apoptotic signals in CRPC cells, leading to significant tumor regression when used alone or in combination with docetaxel .

Chronic Myeloid Leukemia

In a model involving dormant blast crisis chronic myeloid leukemia stem cells, Sabutoclax sensitized these cells to dasatinib, overcoming resistance mechanisms that typically limit treatment efficacy .

Research Findings

Research has consistently highlighted the potential of Sabutoclax as an effective therapeutic agent:

- Preclinical Trials : Sabutoclax has undergone various preclinical trials demonstrating its capacity to induce apoptosis selectively in cancerous tissues while sparing normal tissues .

- Clinical Implications : Ongoing clinical trials are assessing its efficacy in patients with advanced malignancies, focusing on its role as a single-agent therapy and in combination with other treatments .

属性

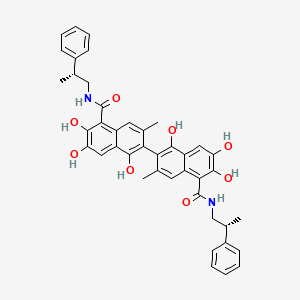

IUPAC Name |

2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153724 | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228108-65-3 | |

| Record name | Sabutoclax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABUTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。